4-Hydroxy-5H-cyclohepta[d]isoxazol-5-one
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Overview
Description
4-Hydroxy-5H-cyclohepta[d]isoxazol-5-one is a heterocyclic compound with the molecular formula C8H5NO3. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5H-cyclohepta[d]isoxazol-5-one can be achieved through various methods. One efficient method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5H-cyclohepta[d]isoxazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the isoxazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-Hydroxy-5H-cyclohepta[d]isoxazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives exhibit significant biological activities, making it a valuable tool in biochemical studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Hydroxy-5H-cyclohepta[d]isoxazol-5-one involves interactions with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simpler analog with similar biological activities.
4-Methyl-5H-cyclohept[d]isoxazol-5-one: A methylated derivative with enhanced stability.
3-Methyl-4-arylmethylene isoxazole-5(4H)-one: A derivative with significant pharmaceutical properties.
Uniqueness
4-Hydroxy-5H-cyclohepta[d]isoxazol-5-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its hydroxyl group and isoxazole ring make it a versatile compound for various applications .
Properties
CAS No. |
178315-30-5 |
---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
0 |
Synonyms |
4H-Cyclohept[d]isoxazol-4-one,5-hydroxy-(9CI) |
Origin of Product |
United States |
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